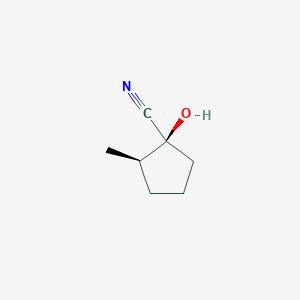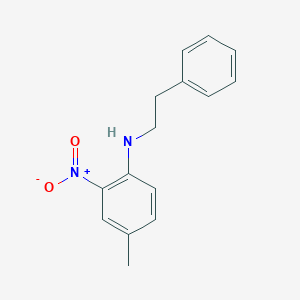![molecular formula C21H22O5 B14203371 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one CAS No. 918339-99-8](/img/structure/B14203371.png)
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one is a synthetic organic compound with the molecular formula C21H22O5 It is characterized by the presence of two hydroxyethoxyphenyl groups attached to a penta-1,4-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography or recrystallization, to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the conjugated dienone system can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Similar structure but lacks the hydroxyethoxy groups.
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Contains methoxy groups instead of hydroxyethoxy groups.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Contains chloro groups instead of hydroxyethoxy groups.
Uniqueness
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one is unique due to the presence of hydroxyethoxy groups, which enhance its solubility and reactivity. These groups also provide additional sites for chemical modification, making the compound versatile for various applications.
Propiedades
Número CAS |
918339-99-8 |
|---|---|
Fórmula molecular |
C21H22O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,5-bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C21H22O5/c22-13-15-25-20-9-3-17(4-10-20)1-7-19(24)8-2-18-5-11-21(12-6-18)26-16-14-23/h1-12,22-23H,13-16H2 |
Clave InChI |
NAOUTFKZGVQWAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)



![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)





![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
